molecular formula C11H14N6O2 B13884928 N-(6-Amino-5-cyano-2-morpholinopyrimidin-4-yl)acetamide

N-(6-Amino-5-cyano-2-morpholinopyrimidin-4-yl)acetamide

Cat. No.: B13884928
M. Wt: 262.27 g/mol
InChI Key: POAPMLGHPZGUQJ-UHFFFAOYSA-N
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Description

N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In an industrial setting, the production of N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alkyl cyanoacetates, dicyclohexyl carbodiimide, and 4-N,N-dimethylaminopyridine . Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide include various heterocyclic compounds, which can exhibit significant biological activities .

Mechanism of Action

The mechanism of action of N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide include other cyanoacetamide derivatives such as 2-cyano-N-(4-nitrophenyl) acetamide and 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide .

Uniqueness

What sets N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and other bioactive molecules .

Properties

Molecular Formula

C11H14N6O2

Molecular Weight

262.27 g/mol

IUPAC Name

N-(6-amino-5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide

InChI

InChI=1S/C11H14N6O2/c1-7(18)14-10-8(6-12)9(13)15-11(16-10)17-2-4-19-5-3-17/h2-5H2,1H3,(H3,13,14,15,16,18)

InChI Key

POAPMLGHPZGUQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=NC(=C1C#N)N)N2CCOCC2

Origin of Product

United States

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